2-(Methylsulfonimidoyl)aniline
CAS No.: 67483-70-9
Cat. No.: VC4122400
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67483-70-9 |
|---|---|
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 2-(methylsulfonimidoyl)aniline |
| Standard InChI | InChI=1S/C7H10N2OS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 |
| Standard InChI Key | FULSFYWIHLUPAJ-UHFFFAOYSA-N |
| SMILES | CS(=N)(=O)C1=CC=CC=C1N |
| Canonical SMILES | CS(=N)(=O)C1=CC=CC=C1N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-(Methylsulfonimidoyl)aniline belongs to the sulfonimidamide class, distinguished by its sulfonimidoyl functional group. The molecule consists of an aniline backbone (C₆H₅NH₂) modified at the ortho position with a methylsulfonimidoyl moiety (-S(O)(NH)CH₃). Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂OS | |
| Molecular Weight | 170.23 g/mol | |
| Density | 1.28 g/cm³ | |
| Boiling Point | 306.2°C at 760 mmHg | |
| Flash Point | 139°C | |
| Exact Mass | 170.05100 | |
| LogP (Partition Coefficient) | 2.85 |
The compound’s planar aromatic ring and polar sulfonimidoyl group contribute to its solubility in organic solvents like ethyl acetate and dichloromethane . X-ray crystallography and computational studies reveal that the sulfonimidoyl group adopts a trigonal pyramidal geometry around the sulfur atom, with bond angles consistent with sp³ hybridization .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for characterizing 2-(methylsulfonimidoyl)aniline:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.71–7.67 ppm (aromatic protons), δ 4.73–4.15 ppm (NH and CH₃ groups), and δ 2.29 ppm (sulfonimidoyl protons) .
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¹³C NMR (101 MHz, CDCl₃): Peaks at δ 174.7 ppm (sulfonimidoyl carbon) and δ 129.3–127.0 ppm (aromatic carbons) .
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MS (ESI): A molecular ion peak at m/z 170.23 [M+H]⁺ confirms the molecular weight .
Synthetic Methodologies
Enantiospecific Synthesis via Sulfonimidoyl Fluorides
A landmark method involves the reaction of chiral sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂. This approach, reported by Anadys Pharmaceuticals, achieves high enantiomeric excess (ee) by leveraging calcium’s coordination with the sulfonimidoyl fluoride. Computational studies (ωB97XD/6-311+G(d,p) level) show that Ca(NTf₂)₂ forms a six-membered chelate ring with the sulfonimidoyl fluoride, stabilizing the transition state and enabling selective amine attack . For example:
This method avoids racemization and is scalable to gram quantities .
Alternative Routes
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Nitration-Reduction Sequence: Nitration of toluene derivatives followed by sulfonimidoyl group introduction via thiolation and oxidation.
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Direct Sulfonimidoylation: Reaction of aniline with methylsulfonimidoyl chloride in the presence of a base, though this method often yields mixtures requiring chromatographic purification.
Physicochemical and Reactivity Profiles
Thermal and Solubility Properties
The compound’s high boiling point (306.2°C) and moderate logP (2.85) suggest stability under reflux conditions and compatibility with lipophilic reaction environments . Its solubility profile includes:
Reactivity in Organic Transformations
2-(Methylsulfonimidoyl)aniline participates in:
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N-Alkylation: Reacts with alkyl halides under basic conditions (e.g., NaOH) to form N-alkylated derivatives.
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Electrophilic Aromatic Substitution: The electron-withdrawing sulfonimidoyl group directs incoming electrophiles to the meta position.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles, leveraging its NH and SO groups .
Applications in Pharmaceutical and Materials Science
Drug Discovery
The sulfonimidoyl group mimics sulfonamides, a common pharmacophore in antibiotics (e.g., sulfamethoxazole). Preclinical studies suggest that 2-(methylsulfonimidoyl)aniline derivatives inhibit bacterial dihydropteroate synthase (DHPS), a target for antimicrobial agents .
Catalysis and Material Synthesis
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